molecular formula C8H7N3 B171938 3-(1H-imidazol-2-yl)pyridine CAS No. 13570-00-8

3-(1H-imidazol-2-yl)pyridine

Cat. No. B171938
Key on ui cas rn: 13570-00-8
M. Wt: 145.16 g/mol
InChI Key: ZQZJULZPQACTES-UHFFFAOYSA-N
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Patent
US04605744

Procedure details

2-(3-pyridyl)imidazoline (7.2 g, 0.049M), and barium manganate (52.5 g) in CH2Cl2 (500 ml) were refluxed for 24 hrs. The reaction mixture was then filtered through diatomaceous earth, washed with ethylacetate (3×200 ml) and methanol (3×100 ml). The combined filtrates were concentrated to yield an oil which was purified on silica gel column, eluted with 20% by volume methanol 80% by volume methylene dichloride, to give 3-(1H-imidazol-2-yl)pyridine (4.66 g, 64.7%).
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
barium manganate
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[NH:8][CH2:9][CH2:10][N:11]=2)[CH:2]=1.[Mn]([O-])([O-])(=O)=O.[Ba+2]>C(Cl)Cl>[NH:8]1[CH:9]=[CH:10][N:11]=[C:7]1[C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=1NCCN1
Name
barium manganate
Quantity
52.5 g
Type
reactant
Smiles
[Mn](=O)(=O)([O-])[O-].[Ba+2]
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through diatomaceous earth
WASH
Type
WASH
Details
washed with ethylacetate (3×200 ml) and methanol (3×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated
CUSTOM
Type
CUSTOM
Details
to yield an oil which
CUSTOM
Type
CUSTOM
Details
was purified on silica gel column
WASH
Type
WASH
Details
eluted with 20% by volume methanol 80% by volume methylene dichloride

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC=C1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.66 g
YIELD: PERCENTYIELD 64.7%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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